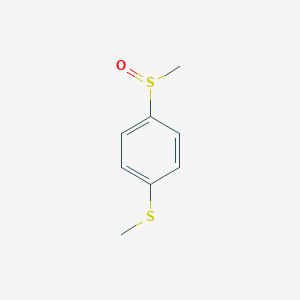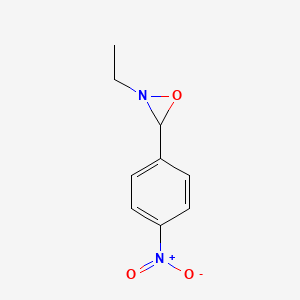
2-Ethyl-3-(4-nitrophenyl)oxaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-(4-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond . Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the desired oxaziridine .
Industrial Production Methods
In industrial settings, the production of oxaziridines, including this compound, often involves the use of polymer-supported reagents. For example, polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been developed as a thermally stable oxidant for high-temperature reactions . This method allows for efficient recycling of the oxidant with minimal loss of activity after several reoxidations .
化学反応の分析
Types of Reactions
2-Ethyl-3-(4-nitrophenyl)oxaziridine undergoes various types of reactions, including oxidation, reduction, and substitution . The compound is particularly known for its ability to act as an oxygen and nitrogen transfer agent .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms, depending on the steric and electronic nature of the substituents.
Major Products Formed
Epoxides: Formed from the oxidation of alkenes.
Pyridine N-oxides: Formed from the oxidation of pyridines.
Spiro fused 5-imidazolones: Formed from the oxidative rearrangement of tetrahydrobenzimidazoles.
科学的研究の応用
2-Ethyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for various oxidation and amination reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of fine chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of 2-Ethyl-3-(4-nitrophenyl)oxaziridine involves the electrophilic transfer of oxygen and nitrogen atoms to nucleophiles . The strained three-membered ring and the weak nitrogen-oxygen bond facilitate this transfer. Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk . This unique reactivity allows the compound to participate in a variety of oxygen and nitrogen transfer reactions.
類似化合物との比較
2-Ethyl-3-(4-nitrophenyl)oxaziridine can be compared with other oxaziridines, such as:
2-Phenyl-3-(4-nitrophenyl)oxaziridine: Similar in structure but with a phenyl group instead of an ethyl group.
2-Benzyl-3-(4-nitrophenyl)oxaziridine: Contains a benzyl group, which affects its reactivity and stability.
2-Methyl-3-(4-nitrophenyl)oxaziridine: Features a methyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and make it suitable for particular applications in organic synthesis and industrial processes.
特性
CAS番号 |
65934-30-7 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
2-ethyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9(14-10)7-3-5-8(6-4-7)11(12)13/h3-6,9H,2H2,1H3 |
InChIキー |
XLMAXQHBYZGOLE-UHFFFAOYSA-N |
正規SMILES |
CCN1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


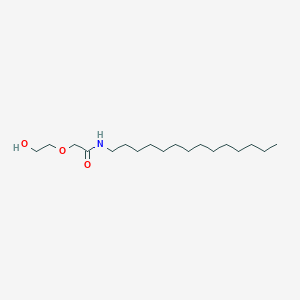



![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)

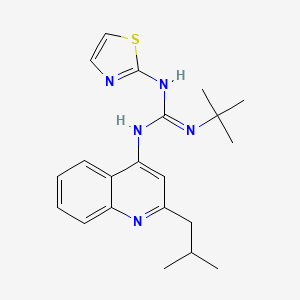
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)


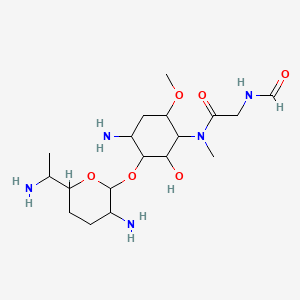

![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
